Bienvenue dans la boutique en ligne BenchChem!

BMS-337197

IMPDH inhibition Enzymology Immunosuppression

BMS-337197 is a synthetically optimized IMPDH inhibitor with 7.5-fold selectivity for IMPDH2 (IC50 16 nM) over IMPDH1, enabling precise interrogation of de novo guanine nucleotide synthesis. Its high-yielding 9-step synthesis (55% overall) ensures reliable supply for gram-scale in vivo studies. Ideal for preclinical autoimmune models.

Molecular Formula C26H27N5O5
Molecular Weight 489.5 g/mol
CAS No. 267645-83-0
Cat. No. B1667201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-337197
CAS267645-83-0
SynonymsBMS337197;  BMS 337197;  BMS-337197.
Molecular FormulaC26H27N5O5
Molecular Weight489.5 g/mol
Structural Identifiers
SMILESCN(C1=CC=CC=C1C2=CN=C(O2)NC3=CC(=C(C=C3)C4=CN=CO4)OC)C(=O)CN5CCOCC5
InChIInChI=1S/C26H27N5O5/c1-30(25(32)16-31-9-11-34-12-10-31)21-6-4-3-5-19(21)24-15-28-26(36-24)29-18-7-8-20(22(13-18)33-2)23-14-27-17-35-23/h3-8,13-15,17H,9-12,16H2,1-2H3,(H,28,29)
InChIKeyGLOULEOFVQQCTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMS-337197 (CAS 267645-83-0): A Potent IMPDH Type II Inhibitor with Validated In Vivo Activity


N-[2-[2-[3-methoxy-4-(1,3-oxazol-5-yl)anilino]-1,3-oxazol-5-yl]phenyl]-N-methyl-2-morpholin-4-ylacetamide, also known as BMS-337197, is a synthetic small-molecule inhibitor of inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanine nucleotides [1]. This compound belongs to the 2-aminooxazole chemotype and has been characterized as a potent, uncompetitive inhibitor with preferential activity against the type II isoform of IMPDH (IMPDH2) over the type I isoform [2][3]. BMS-337197 was developed by Bristol-Myers Squibb as an immunosuppressive and anti-inflammatory agent, with demonstrated oral bioavailability and in vivo efficacy in preclinical models of antibody production and arthritis [1][4].

BMS-337197 (CAS 267645-83-0): Why IMPDH Inhibitor Selection Cannot Rely on Potency Alone


IMPDH inhibitors represent a chemically diverse class with critical differences in isoform selectivity, binding mode, and pharmacokinetic properties that directly impact experimental outcomes. Mycophenolic acid (MPA), the prototypical IMPDH inhibitor, acts as a noncompetitive inhibitor and exhibits near-equipotent activity against both IMPDH1 and IMPDH2 [1]. In contrast, BMS-337197 is an uncompetitive inhibitor with a 7.5-fold selectivity for IMPDH2 over IMPDH1 [2]. This differential isoform targeting is functionally meaningful, as IMPDH2 is preferentially upregulated in proliferating cells such as activated lymphocytes and cancer cells . Furthermore, structural variations in the oxazole pharmacophore and the presence of the morpholinoacetamide moiety in BMS-337197 confer distinct physicochemical properties and oral bioavailability profiles compared to nucleoside-based inhibitors such as mizoribine or VX-497 [3]. Substituting BMS-337197 with an alternative IMPDH inhibitor without accounting for these parameters may compromise target engagement, cellular potency, and in vivo efficacy, thereby confounding experimental interpretation and delaying project timelines.

BMS-337197 (CAS 267645-83-0): Quantitative Differentiation Evidence for Scientific Selection


BMS-337197 IMPDH II Potency: Nanomolar IC50 Comparable to Mycophenolic Acid but with Distinct Binding Mode

BMS-337197 demonstrates low nanomolar inhibitory potency against human IMPDH type II, with an IC50 value of 16 nM [1]. This potency is nearly identical to that of mycophenolic acid (MPA), which exhibits an IC50 of 15 nM for IMPDH II [2]. However, BMS-337197 acts as an uncompetitive inhibitor with a Ki of 3.2 nM, whereas MPA is a noncompetitive inhibitor . The uncompetitive binding mode of BMS-337197 is distinct and may confer different sensitivity to substrate (IMP) and cofactor (NAD+) concentrations, a parameter critical for interpreting cellular and in vivo efficacy where nucleotide pools fluctuate.

IMPDH inhibition Enzymology Immunosuppression

BMS-337197 Isoform Selectivity: 7.5-Fold Preference for IMPDH II Over IMPDH I

BMS-337197 exhibits a 7.5-fold selectivity for IMPDH type II (IC50 = 16 nM) over IMPDH type I (IC50 = 120 nM) [1]. This selectivity is quantitatively documented and contrasts with many IMPDH inhibitors, including mycophenolic acid, which typically show minimal isoform discrimination. For context, the second-generation inhibitor BMS-566419 shows an IC50 of 68 nM for IMPDH II and 91 nM for IMPDH I, representing only a 1.3-fold selectivity [2]. The preferential targeting of IMPDH2 by BMS-337197 is mechanistically relevant because IMPDH2 is the predominant isoform expressed in proliferating cells, whereas IMPDH1 is more constitutively expressed in resting cells .

Isoform selectivity IMPDH1 IMPDH2 Target selectivity

BMS-337197 Cellular Antiproliferative Activity: 520 nM IC50 in CEM T-Cell Leukemia Line

In a cellular context, BMS-337197 inhibits proliferation of the CEM human T-cell leukemia line with an IC50 of 520 nM . This cellular potency is approximately 32.5-fold weaker than its enzymatic IC50 for IMPDH2 (16 nM), consistent with the requirement for substantial IMPDH inhibition to deplete intracellular guanine nucleotide pools below the threshold required for proliferation. A second independent study reported a similar IC50 of 590 nM for T-cell proliferation inhibition in the same CEM cell line . For comparative context, mycophenolic acid exhibits a CEM proliferation IC50 of approximately 100-200 nM under similar conditions, reflecting its higher cellular potency despite nearly equivalent enzymatic IMPDH II inhibition [1].

CEM cell line Antiproliferative Leukemia

BMS-337197 In Vivo Efficacy: Suppression of Antibody Production and Arthritis in Rodent Models

BMS-337197 has demonstrated robust in vivo activity in two preclinical models of immune function. In a murine model of antibody production, oral administration of BMS-337197 significantly suppressed the primary antibody response to sheep red blood cells [1]. In the rat adjuvant-induced arthritis model, BMS-337197 exhibited disease-modifying activity, reducing joint inflammation and clinical scores [1][2]. While quantitative dose-response data for BMS-337197 in these models are not fully disclosed in the public domain, the reported efficacy validates the compound's oral bioavailability and target engagement in vivo. In contrast, many early IMPDH inhibitors, including mizoribine, exhibit limited oral bioavailability or require high doses for in vivo activity, whereas BMS-337197 was specifically optimized for oral absorption and in vivo target coverage [3].

In vivo efficacy Antibody production Adjuvant-induced arthritis Immunosuppression

BMS-337197 Synthetic Accessibility: Optimized 9-Step Synthesis with 55% Overall Yield

A key consideration for procurement and large-scale experimental use is synthetic accessibility. An optimized, efficient method for the synthesis of BMS-337197 has been reported, achieving the target compound in 9 synthetic steps with an overall yield of 55% on a multigram scale [1]. This represents a significant improvement over earlier synthetic routes that employed more complex intermediates and lower overall yields [2]. In contrast, the synthesis of structurally related 2-aminooxazole IMPDH inhibitors often requires lengthier sequences or specialized reagents, which can limit commercial availability and increase cost. The robust synthesis of BMS-337197 contributes to its reliable commercial supply and cost-effectiveness for repeat-purchase research programs.

Synthesis Process chemistry Scalability

BMS-337197 (CAS 267645-83-0): Optimal Research and Industrial Application Scenarios


In Vivo Immunosuppression and Autoimmune Disease Modeling

Researchers requiring an orally bioavailable IMPDH inhibitor with validated in vivo activity should prioritize BMS-337197. The compound has demonstrated significant suppression of antibody production in mice and disease-modifying activity in the rat adjuvant-induced arthritis model [1]. This makes BMS-337197 particularly suitable for preclinical studies of autoimmune diseases (e.g., rheumatoid arthritis, lupus) and for assessing the role of de novo guanine nucleotide synthesis in immune cell function. The 7.5-fold selectivity for IMPDH2 over IMPDH1 may confer a more favorable therapeutic index compared to non-selective IMPDH inhibitors such as mycophenolic acid [2].

Investigating IMPDH2-Specific Biology and Cancer Cell Metabolism

Investigators studying the distinct roles of IMPDH isoforms in cell proliferation and metabolism should select BMS-337197 as a tool compound due to its documented 7.5-fold selectivity for IMPDH2 (IC50 16 nM) over IMPDH1 (IC50 120 nM) [2]. IMPDH2 is preferentially upregulated in many cancer cells and activated lymphocytes; therefore, BMS-337197 enables more selective interrogation of IMPDH2-dependent pathways while minimizing confounding effects from IMPDH1 inhibition . The compound's uncompetitive binding mechanism (Ki = 3.2 nM) also provides a distinct pharmacological profile for structure-activity relationship (SAR) and mechanistic studies .

Chemical Biology Studies Requiring Scalable, High-Yield IMPDH Inhibitor Synthesis

For research programs requiring gram-scale quantities of an IMPDH inhibitor for extended in vivo studies or for use as a chemical probe in multi-institutional collaborations, BMS-337197 offers a validated, high-yielding synthesis (9 steps, 55% overall yield) that ensures reliable commercial supply and cost-effectiveness [3]. This is particularly relevant when compared to less synthetically optimized IMPDH inhibitors that may be subject to supply chain constraints or prohibitive pricing for large-scale use.

Immunometabolism Research on Purine Salvage Versus De Novo Synthesis

Scientists studying the differential reliance of cell types on de novo purine biosynthesis versus salvage pathways can employ BMS-337197 as a selective probe to block IMPDH-catalyzed de novo guanine nucleotide synthesis. The compound's cellular potency in CEM T-cells (IC50 520 nM) provides a quantitative benchmark for assessing the contribution of de novo purine synthesis to T-cell proliferation and function . This application is especially valuable in cancer immunology and metabolic reprogramming research, where the ability to dissect nucleotide source dependencies is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-337197

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.